(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide
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Overview
Description
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes pyrazole, thiophene, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiophene Substitution: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Acryloylation: The furan ring is then attached via an acryloylation reaction, where the furan derivative reacts with acryloyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the furan-acrylamide derivative under suitable conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group of the acrylamide moiety, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can take place at the pyrazole ring, where nucleophiles like amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring
Reduction: Alcohols from the reduction of the acrylamide carbonyl group
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its multiple heterocyclic rings can interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases like cancer and inflammation.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of multiple reactive sites allows for the fine-tuning of its biological activity through structural modifications.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo polymerization and form stable, functional materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(pyridin-3-yl)acrylamide: Similar structure but with a pyridine ring instead of a furan ring.
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzofuran-3-yl)acrylamide: Contains a benzofuran ring, offering different electronic properties.
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(indole-3-yl)acrylamide: Features an indole ring, which can enhance biological activity.
Uniqueness
The uniqueness of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide lies in its combination of three different heterocyclic rings, which provides a versatile platform for chemical modifications and the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(3-2-13-4-8-21-11-13)17-10-15(14-5-9-22-12-14)19-7-1-6-18-19/h1-9,11-12,15H,10H2,(H,17,20)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGZDUEKNGYRD-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=COC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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